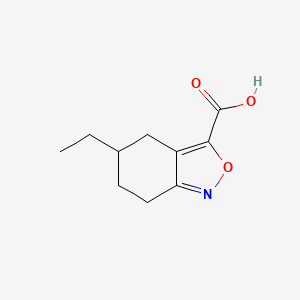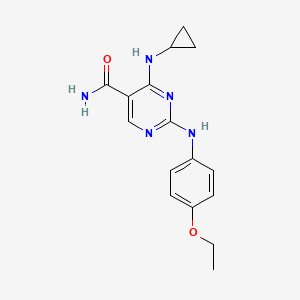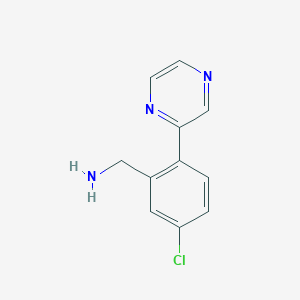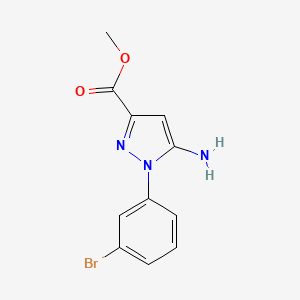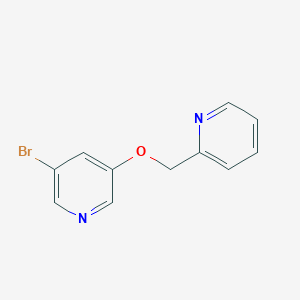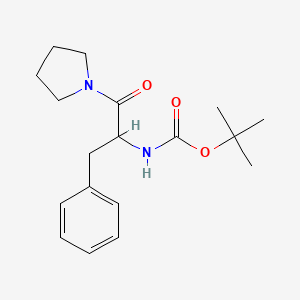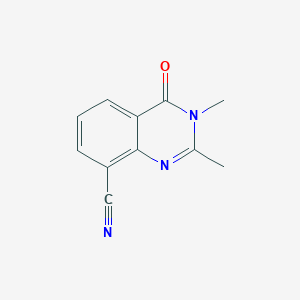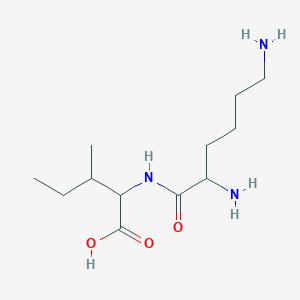
Lysylisoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysylisoleucine is a dipeptide composed of two amino acids: lysine and isoleucine. This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysylisoleucine can be synthesized through solid-phase peptide synthesis (SPPS), where lysine and isoleucine are sequentially added to a growing peptide chain on a resin support. The reaction conditions typically involve coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale peptide synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Lysylisoleucine can undergo several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce specific functional groups in the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can produce reduced forms of this compound, which may exhibit altered properties.
Substitution: Substitution reactions can result in the formation of this compound derivatives with modified functional groups.
Scientific Research Applications
Lysylisoleucine has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a substrate in enzymatic studies.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in conditions such as inflammation and metabolic disorders.
Industry: Utilized in the development of bioactive peptides and nutraceuticals.
Mechanism of Action
The mechanism by which lysylisoleucine exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Lysylisoleucine is similar to other dipeptides and amino acids, such as valylisoleucine and lysylvaline. its unique combination of lysine and isoleucine gives it distinct properties and biological activities. These differences make this compound valuable in various applications where specific interactions and effects are required.
Would you like to know more about any specific aspect of this compound?
Properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIIKPHLJKUXGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
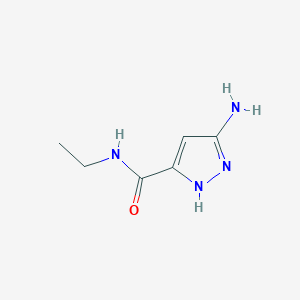


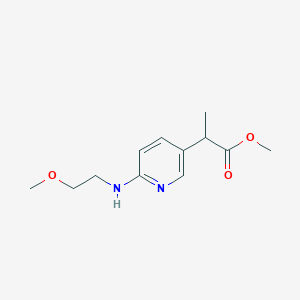
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
